molecular formula C15H12Cl6O4 B13835001 Diallyl chlorendate

Diallyl chlorendate

Cat. No.: B13835001
M. Wt: 469.0 g/mol
InChI Key: CJKWEXMFQPNNTL-BNVVDKPPSA-N
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Preparation Methods

Diallyl chlorendate can be synthesized through the esterification of chlorendic acid with allyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid and is carried out under reflux conditions to ensure complete conversion. The reaction mixture is then purified through distillation to obtain the desired product .

Chemical Reactions Analysis

Diallyl chlorendate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Diallyl chlorendate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diallyl chlorendate involves its ability to initiate polymerization reactions upon exposure to UV light. The compound absorbs UV light, leading to the formation of reactive radicals that initiate the polymerization process. This makes it an effective photoinitiator for various applications .

Properties

Molecular Formula

C15H12Cl6O4

Molecular Weight

469.0 g/mol

IUPAC Name

bis(prop-2-enyl) (1R,4S)-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate

InChI

InChI=1S/C15H12Cl6O4/c1-3-5-24-11(22)7-8(12(23)25-6-4-2)14(19)10(17)9(16)13(7,18)15(14,20)21/h3-4,7-8H,1-2,5-6H2/t7?,8?,13-,14+

InChI Key

CJKWEXMFQPNNTL-BNVVDKPPSA-N

Isomeric SMILES

C=CCOC(=O)C1C([C@@]2(C(=C([C@]1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C

Canonical SMILES

C=CCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCC=C

Origin of Product

United States

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